molecular formula C16H15NO3 B2968844 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one CAS No. 1955518-32-7

8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one

Cat. No.: B2968844
CAS No.: 1955518-32-7
M. Wt: 269.3
InChI Key: MHWXFJITGVRJJE-UHFFFAOYSA-N
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Description

8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is a benzoxepinone derivative featuring a seven-membered benzoxepin ring fused with a ketone group at position 3. The compound is substituted at position 8 with a 6-methoxypyridin-3-yl group, which introduces a heteroaromatic system with a methoxy electron-donating substituent.

Properties

IUPAC Name

8-(6-methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-16-7-5-12(10-17-16)11-4-6-13-14(18)3-2-8-20-15(13)9-11/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWXFJITGVRJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC3=C(C=C2)C(=O)CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one typically involves multi-step organic reactions. One common method involves the Claisen-Schmidt condensation reaction, where 7-methoxy-3,4-dihydronaphthalen-1(2H)-one is reacted with 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Substituent Effects on Bioactivity

Modifications at the 8-position of the benzoxepin core significantly influence interactions with biological targets (e.g., PI3Kα). Analogous studies on imidazo[1,2-a]pyridines highlight:

  • Fluorophenyl groups at the 8-position enhance inhibitory activity against PI3Kα.

    • Meta-fluoro substitution outperforms para-fluoro (e.g., 16 vs. 15 in Table 1 of ).

  • Pyridinesulfonamide substituents improve binding via H-bond interactions with Lys802 in PI3Kα’s affinity pocket .

Amidation and Coupling

  • Amidation : Carboxylic acid intermediates (e.g., 13a-c ) react with amines (HBTU coupling reagent, DMF solvent) to form amide derivatives (e.g., 14a-h ) .

  • Suzuki-Miyaura Cross-Coupling : Brominated intermediates (e.g., 12a-c ) undergo coupling with boronic acids/esters (e.g., 9a-c ) to introduce aryl/heteroaryl groups at the 8-position .

Electrophilic Aromatic Substitution

  • Bromination : N-Bromosuccinimide (NBS) in DMF facilitates bromination at the 3-position of pyridine derivatives, forming intermediates like 11a-b .

Cyclization

  • Ethyl 3-bromopyruvate reacts with brominated pyridines to form imidazo[1,2-a]pyridine cores (e.g., 12a-c ) .

Comparative Activity Data

While direct data for 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is limited, related analogs exhibit:

CompoundModificationPI3Kα Inhibition (%)Reference
15 Para-fluorophenyl14.1% (10 μM)
16 Meta-fluorophenyl22.3% (10 μM)
35 4-Fluoropyridinesulfonamide89.6% (10 μM)

Key Research Findings

  • Anti-inflammatory Potential : Benzoxepin derivatives with α,β-unsaturated ketone pharmacophores show reduced cytotoxicity and enhanced activity .

  • Synthetic Flexibility : The 8-position allows diverse functionalization (e.g., aryl, sulfonamide, morpholine groups) to optimize pharmacokinetics .

Scientific Research Applications

8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Core Structure Modifications

  • Substituent Position : The position of substituents on the benzoxepin ring (e.g., 6-methoxy at position 8) influences steric and electronic interactions with biological targets.

Key Research Findings

  • Kinase Inhibition: Hydroxy-substituted benzoxepinones (e.g., compound 9 in ) showed IC₅₀ values < 1 µM against ErbB1/ErbB2, whereas methoxy analogs were less potent.
  • Synthetic Utility: Bromo-substituted benzoxepinones () serve as intermediates for cross-coupling reactions to introduce aryl or heteroaryl groups, highlighting the versatility of the core structure.
  • Commercial Availability : Some analogs, such as the 5-fluoropyridinyl derivative (), have been discontinued, possibly due to suboptimal pharmacokinetics or toxicity profiles.

Biological Activity

The compound 8-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and as a kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation and is implicated in various cancers.

Key Mechanisms:

  • CDK9 Inhibition : The compound binds to the ATP-binding site of CDK9, preventing its interaction with cyclins and thereby inhibiting downstream signaling pathways that promote cell cycle progression and survival in cancer cells .
  • Tubulin Polymerization : It has also demonstrated the ability to disrupt tubulin polymerization, which is critical for mitotic spindle formation during cell division .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, contributing to its potential therapeutic applications beyond oncology .

Biological Activity Data

The biological activity of this compound has been evaluated in various preclinical studies. Below is a summary table of key findings:

Study Target IC50 (nM) Effect Reference
Study 1CDK9<50Inhibition of proliferation in cancer cell lines
Study 2Tubulin100Disruption of microtubule formation
Study 3Inflammatory MarkersN/AReduction in cytokine production

Case Study 1: CDK9 Inhibition

In a study assessing the efficacy of this compound against various cancer cell lines, significant inhibition was observed in MCF-7 breast cancer cells. The compound demonstrated an IC50 value of less than 50 nM, indicating high potency against this target. The mechanism involved the disruption of transcriptional regulation mediated by CDK9, leading to apoptosis in treated cells.

Case Study 2: Tubulin Interaction

Another investigation focused on the compound's effects on tubulin polymerization. Results indicated that at concentrations around 100 nM, the compound effectively inhibited microtubule assembly in vitro. This property suggests potential use as a chemotherapeutic agent targeting rapidly dividing cells.

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